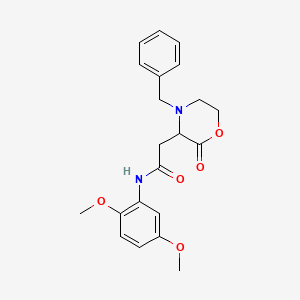![molecular formula C19H20N2O4 B4444983 5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4444983.png)
5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid
Vue d'ensemble
Description
5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAA is a derivative of the naturally occurring amino acid, glutamic acid, and is structurally similar to a class of compounds known as peptide deformylase inhibitors.
Mécanisme D'action
The mechanism of action of 5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid is not fully understood but is believed to involve inhibition of peptide deformylase, an enzyme that is essential for bacterial protein synthesis. Inhibition of this enzyme leads to the accumulation of non-functional proteins and ultimately bacterial cell death. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and antitumor activity, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a variety of bacterial infections. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid. One area of research is the development of new synthetic methods for this compound that improve its solubility and bioavailability. Another area of research is the optimization of this compound for use as an antibacterial agent, including studies on its efficacy in animal models of infection. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use as an anti-inflammatory and antitumor agent.
Applications De Recherche Scientifique
5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have antibacterial activity against a variety of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-[3-[methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(16-9-3-2-4-10-16)19(25)14-7-5-8-15(13-14)20-17(22)11-6-12-18(23)24/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBAPCSLKUWGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B4444911.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4444921.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4444932.png)

![cyclohexyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4444941.png)
![N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4444943.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4444946.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4444949.png)
![2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol](/img/structure/B4444963.png)
![1-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4444974.png)
![N-{1-[(4-ethyl-1-piperazinyl)carbonyl]propyl}-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4444981.png)
![3-methyl-5-oxo-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444988.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4444995.png)
